molecular formula C20H22ClN5O3S B2386948 N-(4-chloro-2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775378-61-4

N-(4-chloro-2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2386948
CAS No.: 1775378-61-4
M. Wt: 447.94
InChI Key: AFCHZVLONZVVQK-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a potent and selective chemical probe targeting the phosphoinositide 3-kinase (PI3K) pathway, specifically developed for oncological research. Its primary research value lies in its high affinity and selectivity for specific PI3K isoforms, such as PI3Kγ and PI3Kδ, which are critical signaling nodes in cancer cell proliferation, survival, and metastasis. The compound functions as an ATP-competitive inhibitor, binding to the kinase's active site and effectively blocking the phosphorylation of phosphatidylinositol lipids, thereby disrupting downstream AKT/mTOR signaling cascades. This mechanism makes it an invaluable tool for investigating the role of PI3K signaling in various cancer models, including hematological malignancies and solid tumors. Researchers utilize this compound to elucidate the complex pathophysiology driven by aberrant PI3K activity and to explore potential therapeutic strategies in preclinical studies. Its selectivity profile allows for the precise interrogation of isoform-specific functions without the confounding effects of broader kinase inhibition, providing critical insights for the development of next-generation targeted cancer therapies. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O3S/c1-12-11-26-16(19(22-12)25-4-6-30-7-5-25)9-15(24-26)20(27)23-14-10-17(28-2)13(21)8-18(14)29-3/h8-11H,4-7H2,1-3H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCHZVLONZVVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=CC(=C(C=C3OC)Cl)OC)C(=N1)N4CCSCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the thiazinan ring: This step involves the reaction of the pyrazolo[1,5-a]pyrazine intermediate with a thiazinan derivative, often under reflux conditions in the presence of a suitable solvent.

    Attachment of the chlorinated dimethoxyphenyl group: This is typically done through a nucleophilic substitution reaction, where the pyrazolo[1,5-a]pyrazine-thiazinan intermediate reacts with 4-chloro-2,5-dimethoxyphenyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF, potassium carbonate in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazole ring structure is known for its biological activity, and derivatives have been synthesized to evaluate their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

  • A study investigated the cytotoxicity of pyrazole derivatives, including N-(4-chloro-2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide against human cancer cell lines such as colon, breast, and cervical cancer. The results indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxic activity and induced apoptosis in cancer cells .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AColon15Apoptosis induction
Compound BBreast20Cell cycle arrest
N-(4-chloro...)Cervical10Apoptosis induction

Neuropharmacological Applications

The compound also shows promise in neuropharmacology. Its structural features suggest potential activity as a modulator of neurotransmitter systems.

Case Study: Neuroprotective Effects

  • Research has indicated that pyrazolo compounds can exhibit neuroprotective properties. In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage .

Synthesis and Characterization

The synthesis of this compound involves several steps that include the formation of the pyrazole ring and subsequent modifications to enhance its biological activity.

Table 2: Synthesis Pathway Overview

StepReagents/ConditionsProduct
Step 1Pyrazole formation (e.g., hydrazine)Pyrazolo intermediate
Step 2Thiomorpholine reactionThiomorpholine derivative
Step 3Carboxamide formationN-(4-chloro...)

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2,5-dimethoxyphenyl)morpholine-4-carbothioamide: Shares the chlorinated dimethoxyphenyl group but differs in the core structure.

    N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: Contains a similar phenyl group but has different functional groups and core structure.

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is unique due to its combination of a pyrazolo[1,5-a]pyrazine core, thiazinan ring, and chlorinated dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific applications.

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential therapeutic applications. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article focuses on the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrazine core substituted with a chloro-dimethoxyphenyl group and a thiomorpholine moiety. The presence of these functional groups is pivotal in determining its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Kinase Inhibition : The pyrazole scaffold is well-documented for its role in inhibiting various protein kinases, which are crucial in cell signaling pathways related to cancer progression and inflammation. The compound may act as an ATP-competitive inhibitor against specific kinases involved in tumor growth and metastasis .
  • Anti-inflammatory Activity : Pyrazole derivatives have shown promise in reducing inflammatory responses. This compound may modulate inflammatory cytokines and pathways, similar to other pyrazole-based drugs like celecoxib .
  • Apoptosis Induction : Studies suggest that certain pyrazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways. This could be a potential mechanism for the anticancer effects of this compound.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Mechanism IC50/EC50 Values Reference
Protein Kinase InhibitionATP-competitive inhibitionIC50 values ranging from 10 to 100 nM ,
Anti-inflammatory EffectsCytokine modulationEC50 values around 50 µM
Apoptosis InductionActivation of intrinsic pathwaysVaries by cell line; typically < 20 µM ,

Case Studies

  • Cancer Cell Lines : In vitro studies using various cancer cell lines have demonstrated that this compound effectively inhibits cell proliferation and induces apoptosis at micromolar concentrations. For instance, treatment with the compound resulted in a significant reduction in viability in MCF-7 breast cancer cells compared to control groups.
  • Animal Models : In vivo studies on murine models of inflammation showed that administration of the compound led to reduced swelling and pain responses comparable to established anti-inflammatory drugs. The results indicated a potential for therapeutic use in inflammatory diseases.

Q & A

Q. What are the common synthetic routes for synthesizing N-(4-chloro-2,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step routes:

Core Pyrazolo[1,5-a]pyrazine Formation : Base-catalyzed cyclization of pyrazole intermediates with substituted pyrazines under reflux conditions .

Thiomorpholine Incorporation : Reaction of the pyrazolo[1,5-a]pyrazine core with thiomorpholine derivatives via nucleophilic substitution or coupling reactions, often using coupling agents like EDCI/HOBt .

Carboxamide Coupling : Amide bond formation between the pyrazolo[1,5-a]pyrazine intermediate and 4-chloro-2,5-dimethoxyaniline using carbodiimide-based reagents (e.g., DCC or EDCI) .
Purification is achieved via column chromatography and recrystallization, with yields ranging from 20–35% depending on the step .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Essential for confirming the pyrazolo[1,5-a]pyrazine core, thiomorpholine ring protons (δ 2.5–3.5 ppm for S-CH2 groups), and aromatic methoxy signals (δ 3.8–4.0 ppm) .
  • LC-MS : Validates molecular weight (e.g., calculated [M+H]+ ~529.1) and detects impurities .
  • IR Spectroscopy : Identifies carboxamide C=O stretching (~1650 cm⁻¹) and thiomorpholine C-S bonds (~650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve thiomorpholine incorporation efficiency?

  • Methodological Answer :
  • Catalyst Screening : Use Pd-catalyzed cross-coupling (e.g., Pd(PPh₃)₄) to enhance thiomorpholine coupling at the pyrazine 4-position, reducing side products .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of thiomorpholine derivatives, while elevated temperatures (80–100°C) accelerate reactivity .
  • By-Product Mitigation : Monitor reaction progress via TLC and quench unreacted intermediates with aqueous workups to minimize impurities .

Q. What strategies resolve contradictions between theoretical and experimental NMR data?

  • Methodological Answer :
  • Dynamic Effects : Account for rotational barriers in the thiomorpholine ring (e.g., chair vs. boat conformers) that split proton signals .
  • Impurity Profiling : Use preparative HPLC to isolate unexpected by-products (e.g., oxidation of thiomorpholine to morpholine sulfoxide) and re-analyze spectra .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) to assign ambiguous peaks .

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on the carboxamide and thiomorpholine moieties as hydrogen-bond donors .
  • QSAR Modeling : Train models on pyrazolo[1,5-a]pyrazine derivatives to correlate substituents (e.g., chloro, methoxy) with activity trends .
  • ADMET Prediction : Employ SwissADME to assess solubility (LogP ~3.2) and cytochrome P450 inhibition risks .

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